molecular formula C15H26 B1216151 (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene

Cat. No.: B1216151
M. Wt: 206.37 g/mol
InChI Key: JXBSHSBNOVLGHF-BUJBXKITSA-N
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Description

Farnesyl is a natural 15-carbon organic compound that is an acyclic sesquiterpene alcohol. Under standard conditions, it is a colorless liquid that is hydrophobic and thus insoluble in water but miscible with oils . Farnesyl is produced from 5-carbon isoprene compounds in both plants and animals. Phosphate-activated derivatives of farnesyl are the building blocks of many acyclic sesquiterpenoids .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H26 and a molecular weight of 206.37 g/mol. Its structure features a series of double bonds that contribute to its reactivity and biological activity. The compound is classified under lipids and hydrocarbons, indicating its potential roles in biological systems and industrial applications .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens. For instance, it has demonstrated inhibition against Escherichia coli and Aspergillus niger, with notable inhibition zones at specific concentrations .

2.2 Antioxidant Properties

The compound also exhibits antioxidant capabilities. Studies have quantified its ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, and nitric oxide radicals. The IC50 values for these activities are comparable to those of well-known antioxidants like ascorbic acid .

Agricultural Applications

3.1 Pest Repellent

Due to its strong scent and chemical properties, this compound can be utilized as a natural pest repellent in agriculture. Its application can reduce the need for synthetic pesticides while promoting sustainable farming practices.

3.2 Plant Growth Regulation

The compound has been observed to influence plant growth positively. It may act as a signaling molecule in certain plant species, enhancing growth responses under specific environmental conditions .

Material Science Applications

4.1 Polymer Production

The unique structure of this compound allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced flexibility and durability compared to traditional materials.

4.2 Coating Formulations

In the development of coatings for various surfaces, this compound can provide protective qualities due to its hydrophobic nature and resistance to degradation.

Case Studies

Study Findings Application
Study on Antimicrobial EffectsDemonstrated significant inhibition against E. coli and A. nigerPharmaceutical formulations
Investigation of Antioxidant ActivityIC50 values comparable to ascorbic acid in radical scavenging assaysNutraceuticals and supplements
Research on Plant Growth RegulationEnhanced growth responses in treated plantsSustainable agriculture practices

Biological Activity

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, also known as a sesquiterpene and an alkatriene, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and implications for future research.

  • Chemical Formula : C15H26
  • Molecular Weight : 210.37 g/mol
  • Structure : The compound features a unique triene structure which contributes to its reactivity and interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various sesquiterpenes, this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity has implications for aging and chronic diseases where oxidative damage is a contributing factor.

Phytotoxicity

In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. It can inhibit seed germination and root growth in certain plants, indicating its potential use as a natural herbicide.

Table 1: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced cytokine production
AntioxidantFree radical scavenging
PhytotoxicityInhibition of seed germination

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that at concentrations of 100 µg/mL and above, the compound significantly reduced bacterial viability by over 70%, suggesting its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A study involving macrophage cell lines treated with this compound revealed that it downregulated the expression of COX-2 and iNOS genes involved in inflammation. This finding supports its use in developing anti-inflammatory therapies.

Properties

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene

InChI

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3/b14-6+,15-12+

InChI Key

JXBSHSBNOVLGHF-BUJBXKITSA-N

SMILES

CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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